molecular formula C19H32ClNO2 B12777860 Diethylaminoethyl ibuprofen hydrochloride CAS No. 106492-87-9

Diethylaminoethyl ibuprofen hydrochloride

Cat. No.: B12777860
CAS No.: 106492-87-9
M. Wt: 341.9 g/mol
InChI Key: CWKBMJZHISTTCK-UHFFFAOYSA-N
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Description

Diethylaminoethyl ibuprofen hydrochloride is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound combines the anti-inflammatory properties of ibuprofen with the enhanced solubility and bioavailability provided by the diethylaminoethyl group. It is primarily used in pharmaceutical formulations to improve the delivery and efficacy of ibuprofen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylaminoethyl ibuprofen hydrochloride typically involves the reaction of ibuprofen with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Diethylaminoethyl ibuprofen hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethylaminoethyl ibuprofen hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethylaminoethyl ibuprofen hydrochloride is similar to that of ibuprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethylaminoethyl ibuprofen hydrochloride stands out due to its enhanced solubility and bioavailability compared to ibuprofen. This makes it more effective in delivering therapeutic effects at lower doses, reducing the risk of side effects .

Properties

CAS No.

106492-87-9

Molecular Formula

C19H32ClNO2

Molecular Weight

341.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C19H31NO2.ClH/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4;/h8-11,15-16H,6-7,12-14H2,1-5H3;1H

InChI Key

CWKBMJZHISTTCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C.Cl

Origin of Product

United States

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